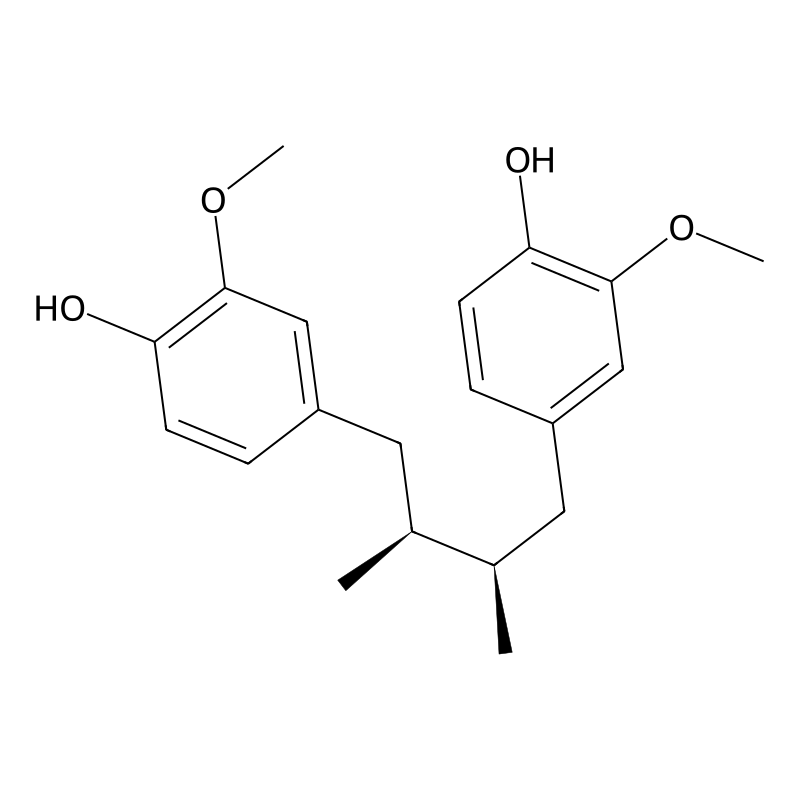

Dihydroguaiaretic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory properties:

MDGA exhibits anti-inflammatory effects by inhibiting the production of inflammatory mediators and reactive oxygen species (ROS) in various cell types, including human neutrophils [2]. This suggests its potential role in managing inflammatory diseases like asthma and acute respiratory distress syndrome (ARDS) [2, 3].

Anti-cancer properties:

Studies have shown MDGA's ability to suppress the growth and proliferation of various cancer cell lines [4]. The mechanisms underlying this effect are still being explored, but some studies suggest MDGA might induce cell death through multiple pathways [4].

Antibacterial properties:

MDGA demonstrates antibacterial activity against various bacterial strains, including those resistant to conventional antibiotics [5, 6]. This characteristic makes it a potential candidate for developing novel antimicrobial agents to combat antibiotic resistance.

Neuroprotective properties:

MDGA exhibits neuroprotective effects by reducing oxidative stress and protecting neurons from damage [7, 8]. This suggests its potential application in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Additional resources:

Dihydroguaiaretic acid is a naturally occurring compound classified as a lignan, specifically a phenylpropane dimer. It is primarily derived from the creosote bush (Larrea tridentata), which is known for its medicinal properties. The molecular formula of dihydroguaiaretic acid is C20H26O4, and it features a unique structure characterized by a bond between positions C8 and C8′ of the phenylpropane units. This compound has garnered interest due to its potential health benefits, particularly in the realms of antioxidant and anti-inflammatory activities.

MDGA's primary mechanism of action involves its antioxidant activity. It scavenges free radicals, preventing oxidative damage to cells and biomolecules. Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes.

- Skin and Eye Irritation: Direct contact may cause irritation.

- Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory tract.

- Mutagenicity: Some studies suggest potential mutagenic activity, requiring further investigation.

The biological activities of dihydroguaiaretic acid have been extensively studied. It exhibits:

- Antioxidant Properties: It scavenges free radicals, thereby reducing oxidative stress.

- Anti-inflammatory Effects: By inhibiting 5-lipoxygenase, it may help alleviate inflammatory responses.

- Potential Antimicrobial Activity: Certain derivatives of dihydroguaiaretic acid have shown effectiveness against bacterial strains, including Mycobacterium tuberculosis .

In animal studies, dihydroguaiaretic acid has been observed to enhance lifespan and exhibit protective effects against various diseases.

Dihydroguaiaretic acid can be synthesized through several methods:

- Extraction from Natural Sources: The primary method involves extracting the compound from the creosote bush using organic solvents.

- Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions involving phenolic compounds and appropriate reagents to form the lignan structure.

Dihydroguaiaretic acid has several applications:

- Nutritional Supplements: Due to its antioxidant properties, it is often included in dietary supplements aimed at promoting health.

- Pharmaceuticals: Its potential anti-inflammatory and antimicrobial properties make it a candidate for drug development.

- Cosmetics: The compound's antioxidant characteristics are beneficial in skincare formulations.

Research on dihydroguaiaretic acid has revealed significant interactions with various biological systems:

- Protein Binding: A high degree of protein binding in plasma limits its bioavailability but enhances its therapeutic potential .

- Toxicological Studies: Chronic exposure has been linked to renal and hepatic toxicity, necessitating careful consideration in therapeutic applications .

Several compounds share structural and functional similarities with dihydroguaiaretic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Properties | Unique Aspects |

|---|---|---|---|

| Nordihydroguaiaretic Acid | Lignan | Antioxidant, anti-inflammatory | Derived from Larrea tridentata, widely studied for health benefits. |

| Masoprocol | Lignan | Antineoplastic | Specifically used for skin growths caused by sun exposure. |

| Secoisolariciresinol | Lignan | Antioxidant, potential anticancer | Found in flaxseeds; known for estrogenic activity. |

| Enterodiol | Enterolignan | Antioxidant | Produced by intestinal bacteria from lignans; significant health effects. |

Dihydroguaiaretic acid stands out due to its specific actions on 5-lipoxygenase and its unique source from the creosote bush, differentiating it from other similar compounds that may not exhibit the same range of biological activities or sources.

Distribution in Plant Species (Saururus chinensis, Schisandra chinensis)

Dihydroguaiaretic acid represents a significant lignan compound found in select plant species, with particular prominence in members of the Saururaceae and Schisandraceae families. The compound demonstrates notable distribution patterns that reflect evolutionary and biosynthetic specialization within these taxonomic groups [10] [11].

Saururus chinensis serves as a primary natural source of dihydroguaiaretic acid, with the compound being isolated predominantly from the aerial parts and fruits of this medicinal plant [10] [11]. Research has demonstrated that meso-dihydroguaiaretic acid can be extracted from the aerial parts of Saururus chinensis, where it functions as a bioactive constituent with demonstrated cyclooxygenase-2 inhibitory properties [11]. The compound shows remarkable concentration in specific plant tissues, with the fruits of Saururus chinensis containing measurable quantities that vary based on developmental stage and environmental conditions [12] [13].

Schisandra chinensis represents another significant source of dihydroguaiaretic acid, particularly within the fruit tissues where lignans accumulate during the ripening process [14] [17]. The compound has been identified in the fruits of Schisandra chinensis alongside other structurally related lignans that contribute to the plant's pharmacological profile [14]. Recent transcriptomic analyses have revealed that lignan biosynthesis in Schisandra chinensis demonstrates tissue-specific expression patterns, with enhanced accumulation observed during post-fruit development stages [39].

The distribution of dihydroguaiaretic acid within these plant species follows distinct accumulation patterns. In Saururus chinensis, the compound concentrates primarily in aerial vegetative tissues and developing fruits, suggesting active biosynthetic machinery in photosynthetic and reproductive organs [12] [13]. Schisandra chinensis demonstrates preferential accumulation in fruit tissues, where dibenzocyclooctadiene lignans including dihydroguaiaretic acid derivatives reach maximum concentrations during specific developmental windows [39] [41].

Enzymatic Pathways in Lignan Biosynthesis

The biosynthetic formation of dihydroguaiaretic acid follows the established lignan biosynthetic pathway, which begins with the phenylpropanoid pathway and proceeds through a series of enzymatic transformations involving specialized reductases and oxidases [19] [22]. The initial steps involve the conversion of phenylalanine to coniferyl alcohol through the sequential action of phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, and other phenylpropanoid pathway enzymes [18] [19].

Pinoresinol-lariciresinol reductase represents a critical enzyme in the biosynthetic pathway leading to dihydroguaiaretic acid formation [27] [28]. This enzyme catalyzes the stereospecific reduction of pinoresinol to lariciresinol, and subsequently to secoisolariciresinol, providing the foundational scaffold for further lignan diversification [27]. The enzyme demonstrates remarkable substrate specificity and stereochemical control, with different plant species expressing variants that produce distinct enantiomeric products [28] [29].

Secoisolariciresinol dehydrogenase functions as another key enzymatic component in the pathway, catalyzing the conversion of secoisolariciresinol to matairesinol through an NAD-dependent oxidation reaction [30] [34]. This enzyme demonstrates high specificity for its substrate and maintains strict stereocontrol throughout the catalytic process [30]. The enzyme operates through a conserved catalytic mechanism involving a serine-tyrosine-lysine triad that facilitates the oxidation while maintaining product stereochemistry [30].

Cytochrome P450 enzymes play crucial roles in the later stages of lignan biosynthesis, particularly in the formation of complex dibenzocyclooctadiene structures found in Schisandra species [31] [41]. These membrane-bound enzymes catalyze oxidative coupling reactions and hydroxylation steps that generate the diverse structural variants observed in different plant species [31]. Recent research has identified specific cytochrome P450 candidates in Schisandra chinensis that likely participate in the formation of dibenzocyclooctadiene lignans [41] [42].

The enzymatic pathway demonstrates significant complexity, with multiple branching points that lead to the formation of various lignan subtypes. The initial coupling of coniferyl alcohol monomers creates pinoresinol, which serves as the central intermediate for subsequent transformations [19] [21]. The pathway then diverges based on the specific enzymatic complement present in different plant species, leading to the formation of furofuran, dibenzylbutyrolactone, or dibenzocyclooctadiene lignans [19].

Role of Dirigent Proteins in Stereochemical Control

Dirigent proteins represent essential components of the lignan biosynthetic machinery, providing stereochemical guidance for the initial coupling reactions that determine the final structural configuration of lignan products [21] [23]. These proteins do not possess catalytic activity themselves but instead direct the stereochemical outcome of oxidative coupling reactions performed by laccases or peroxidases [21].

The mechanism of dirigent protein function involves the creation of a chiral environment that favors the formation of specific stereoisomers during the radical coupling of phenylpropanoid precursors [21]. Research has demonstrated that dirigent proteins from Forsythia intermedia direct the formation of (+)-pinoresinol, while those from Arabidopsis thaliana produce (-)-pinoresinol, illustrating the precise stereochemical control exerted by these proteins [21].

Tissue-specific expression of dirigent proteins has been observed in lignifying plant tissues, with particular concentration in cambial regions and ray parenchyma cells [23]. Immunolocalization studies have revealed that dirigent protein sites occur primarily in the vascular cambium and specific sublayers of secondary cell walls, suggesting coordinated regulation with lignin biosynthesis [23]. The expression patterns indicate that dirigent protein-mediated lignan biosynthesis initiates primarily in cambium and ray cell initial regions, consistent with defensive functions [23].

Stereochemical specificity varies among different dirigent protein isoforms, with each variant conferring distinct stereochemical outcomes to the coupling reaction [21]. This specificity arises from the precise three-dimensional arrangement of amino acid residues within the protein binding site, which creates an asymmetric environment favoring one stereoisomer over another [21]. The evolutionary diversification of dirigent proteins has contributed significantly to the structural diversity observed among plant lignans [22].

Recent advances in dirigent protein characterization have revealed multiple isoforms within individual plant species, each potentially contributing to different aspects of lignan biosynthesis [22]. These proteins demonstrate coordinated expression with other lignan biosynthetic enzymes, suggesting integrated regulation of the entire pathway [18]. The identification of dirigent protein genes in Schisandra chinensis has provided insights into the molecular basis of dibenzocyclooctadiene lignan formation [39] [41].

Metabolic Engineering for Enhanced Production

Metabolic engineering approaches for enhanced dihydroguaiaretic acid production have focused on manipulating key enzymatic steps and optimizing pathway flux toward desired lignan products [19] [24]. These strategies encompass both plant-based systems and microbial platforms, each offering distinct advantages for large-scale production applications [20] [24].

Plant cell culture systems have emerged as promising platforms for lignan production, with several successful examples demonstrating enhanced accumulation through targeted genetic modifications [20] [25]. Research with Forsythia cell suspension cultures has shown that RNA interference-mediated downregulation of pinoresinol-lariciresinol reductase leads to increased pinoresinol accumulation, while overexpression of specific cytochrome P450 enzymes can redirect flux toward alternative lignan products [20]. These approaches have achieved up to 20-fold increases in target lignan concentrations compared to wild-type cultures [20].

Microbial production systems offer advantages in terms of scalability and genetic tractability for lignan biosynthesis [24]. Engineered Saccharomyces cerevisiae strains have been developed to produce lignan precursors through the introduction of plant biosynthetic enzymes [24]. The strategy involves constructing fusion proteins that facilitate substrate channeling between consecutive enzymatic steps, thereby improving overall pathway efficiency [24]. Recent work has achieved significant improvements in product-to-byproduct ratios through rational enzyme engineering and pathway optimization [24].

Elicitor treatment strategies have proven effective for enhancing lignan production in plant cell cultures [19] [25]. Treatment with thidiazuron and other plant growth regulators can significantly increase the accumulation of lignans including secoisolariciresinol and related compounds [25]. These treatments activate endogenous biosynthetic pathways and can increase lignan content by several-fold compared to untreated controls [25]. The mechanism involves enhanced expression of key biosynthetic genes and increased activity of pathway enzymes [18].

| Engineering Strategy | Target System | Key Modifications | Production Enhancement |

|---|---|---|---|

| RNA interference | Forsythia cell culture | Pinoresinol-lariciresinol reductase suppression | 20-fold increase in pinoresinol [20] |

| Enzyme fusion | Saccharomyces cerevisiae | Consecutive enzyme linking | 10-fold improvement in product ratio [24] |

| Elicitor treatment | Linum usitatissimum | Thidiazuron supplementation | 3-fold increase in total lignans [25] |

| Transgenic overexpression | Plant cell systems | Cytochrome P450 enhancement | Variable increases up to 5-fold [26] |

Pathway optimization approaches focus on identifying and relieving bottlenecks within the lignan biosynthetic network [19] [26]. This involves comprehensive analysis of enzyme expression levels, substrate availability, and competing pathway activities [18]. Successful optimization requires coordinated enhancement of multiple enzymatic steps rather than overexpression of single enzymes [26]. Recent studies have demonstrated that balancing the expression of early and late pathway enzymes produces superior results compared to single-gene approaches [19].

The integration of systems biology approaches with metabolic engineering has provided new insights into pathway regulation and optimization strategies [18] [41]. Transcriptomic and metabolomic analyses have revealed regulatory networks that control lignan biosynthesis, identifying potential targets for enhancement [39] [41]. These comprehensive approaches enable rational design of engineering strategies based on quantitative understanding of pathway dynamics [18].

Dihydroguaiaretic acid exhibits well-defined thermodynamic properties that are characteristic of its lignan structure and molecular composition. The compound demonstrates a melting point range of 88-89°C [1] [2], which is significantly lower than its structural analog nordihydroguaiaretic acid that melts at 184-186°C [3]. This difference in melting points reflects the distinct molecular arrangements and intermolecular interactions between these related compounds.

The boiling point of dihydroguaiaretic acid has been calculated to be 488.3±40.0°C at standard atmospheric pressure [1] [2], indicating substantial thermal stability under normal conditions. The critical temperature has been estimated at 1242.87 K (969.72°C) with a corresponding critical pressure of 3577.07 kPa [4]. These thermodynamic parameters suggest that dihydroguaiaretic acid requires significant thermal energy for phase transitions, consistent with its complex aromatic structure and intermolecular hydrogen bonding capabilities.

| Thermodynamic Parameter | Value | Unit | Method |

|---|---|---|---|

| Melting Point | 88-89 | °C | Experimental |

| Boiling Point | 488.3±40.0 | °C | Predicted |

| Critical Temperature | 1242.87 | K | Joback Method |

| Critical Pressure | 3577.07 | kPa | Joback Method |

| Enthalpy of Formation (gas) | -661.59 | kJ/mol | Calculated |

| Enthalpy of Vaporization | 111.49 | kJ/mol | Calculated |

| Enthalpy of Fusion | 46.54 | kJ/mol | Calculated |

The heat capacity values demonstrate temperature dependence, ranging from 795.61 J/mol×K at 986 K to 938.63 J/mol×K at the critical temperature [4]. These values indicate the compound's ability to store thermal energy and its behavior under varying temperature conditions.

Solubility Characteristics in Different Solvent Systems

Dihydroguaiaretic acid exhibits distinct solubility patterns that reflect its amphiphilic nature, combining hydrophobic aromatic rings with hydrophilic hydroxyl and methoxy groups. The compound demonstrates very limited aqueous solubility, being essentially insoluble in water [5] [6], which is typical for lignans with substantial hydrophobic character.

The solubility profile in organic solvents is markedly different, with dihydroguaiaretic acid showing good solubility in a wide range of organic media. The compound dissolves readily in dimethyl sulfoxide (DMSO) at concentrations of approximately 10 mg/mL [7] [5], making DMSO a preferred solvent for stock solution preparation. Similarly, the compound exhibits solubility in ethanol, methanol, chloroform, dichloromethane, ethyl acetate, and acetone [5] [6].

| Solvent System | Solubility | Concentration | Notes |

|---|---|---|---|

| Water | Insoluble | <0.1 mg/mL | Hydrophobic nature |

| Ethanol | Soluble | Good solubility | Common research solvent |

| DMSO | Soluble | ~10 mg/mL | Preferred for stock solutions |

| Methanol | Soluble | Good solubility | Alcohol compatibility |

| Chloroform | Soluble | Good solubility | Organic extraction |

| Dichloromethane | Soluble | Good solubility | Non-polar solvent |

| Ethyl Acetate | Soluble | Good solubility | Moderate polarity |

| Acetone | Soluble | Good solubility | Polar aprotic |

| DMF | Soluble | ~25 mg/mL | Polar aprotic solvent |

The enhanced solubility in polar aprotic solvents such as DMSO and DMF (approximately 25 mg/mL) [7] suggests that the compound's solubility is optimized when hydrogen bonding competition is minimized while maintaining polar interactions. This solubility pattern has practical implications for pharmaceutical formulation and analytical procedures, where solvent selection significantly impacts compound stability and bioavailability.

pH-Dependent Stability and Degradation Kinetics

Dihydroguaiaretic acid demonstrates significant pH-dependent stability characteristics that are crucial for its handling and application. The compound shows enhanced stability under mildly acidic to neutral conditions but experiences rapid degradation under alkaline conditions [8] [9].

At physiological pH (7.4), the compound maintains moderate stability but requires careful handling, particularly for extended incubation periods. Research indicates that caution must be exercised when using dihydroguaiaretic acid in experiments above pH 7.4, as relatively little of the parent compound may remain after 3 hours of incubation [8]. This degradation is attributed to base-catalyzed autoxidation processes that convert the phenolic groups to reactive quinone intermediates.

The degradation mechanism involves oxidation of the phenolic hydroxyl groups to form ortho-quinone species [8] [10]. Under alkaline conditions, this autoxidation process is significantly accelerated, leading to the formation of reactive intermediates that can undergo further chemical transformations. The base-catalyzed nature of this degradation follows typical phenolic compound behavior, where deprotonation of hydroxyl groups enhances their susceptibility to oxidation.

| pH Condition | Stability Profile | Degradation Rate | Mechanism |

|---|---|---|---|

| pH 6.8 | Relatively stable | Slow | Minimal autoxidation |

| pH 7.4 | Moderate stability | Moderate | Base-catalyzed oxidation |

| pH 8.3 | Unstable | Rapid | Enhanced autoxidation |

| pH >8.5 | Highly unstable | Very rapid | Extensive quinone formation |

The compound's interaction with reactive oxygen species demonstrates its dual nature as both an antioxidant and a potentially pro-oxidant molecule under specific conditions [10] [11]. The singlet oxygen quenching rate constant has been determined to be 9.81×10⁷ M⁻¹s⁻¹ [11], indicating strong antioxidant activity under controlled conditions.

Crystallization Behavior and Polymorphic Forms

Dihydroguaiaretic acid exhibits well-characterized crystallization behavior with a confirmed crystal structure determined through single-crystal X-ray diffraction analysis [12] [13]. The compound crystallizes in the monoclinic crystal system with space group P2/c, indicating centrosymmetric molecular packing arrangements.

The unit cell parameters have been precisely determined as a = 16.92 Å, b = 4.81 Å, c = 13.91 Å, with β = 93° 55', and Z = 2 [12] [13]. This crystallographic data reveals that the molecule exists in the meso-stereochemical form, characterized by a center of inversion at the midpoint of the central carbon-carbon bond. The molecular arrangement demonstrates an all-trans conformation of the central alkyl chain, which facilitates an almost parallel arrangement of the benzene rings with a dihedral angle of 5.0(3)° [14].

| Crystallographic Property | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Defines lattice geometry |

| Space Group | P2/c | Centrosymmetric packing |

| Unit Cell a | 16.92 Å | Lattice dimension |

| Unit Cell b | 4.81 Å | Lattice dimension |

| Unit Cell c | 13.91 Å | Lattice dimension |

| β Angle | 93° 55' | Monoclinic angle |

| Z Value | 2 | Molecules per unit cell |

| R-factor | 0.11 | Structure refinement quality |

The supramolecular structure is stabilized by weak O-H···O-H hydrogen bond chains that propagate along the crystallographic direction [14]. These intermolecular interactions create an undulating plane structure parallel to the (010) plane, contributing to the overall crystal stability and packing efficiency.

The confirmed existence of the meso-form indicates specific stereochemical preferences in the solid state, although other polymorphic forms may exist under different crystallization conditions. The compound typically appears as a white to off-white crystalline powder in commercial preparations [5] [6], suggesting that the bulk material adopts this characterized crystal form under standard conditions.